molecular formula C15H17N3O2S B2656518 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-96-4

1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2656518
CAS No.: 484694-96-4
M. Wt: 303.38
InChI Key: USKMXZSLPSXIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It integrates two privileged scaffolds: a pyrrolidine ring and a 1,3,4-oxadiazole system, linked via a thioacetamide bridge. The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore in the development of cytotoxic agents, demonstrating a mechanism-based ability to inhibit a range of enzymes critical to cancer cell proliferation . Research on analogous structures indicates potential for inhibiting key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are pivotal targets in anticancer drug discovery . Furthermore, the 1,3,4-oxadiazole ring is a versatile scaffold explored for multi-target therapies in complex diseases, with derivatives showing activity against targets like monoamine oxidase (MAO) and β-secretase (BACE1) in neurodegenerative disease research . The pyrrolidine ring significantly enhances the drug-like properties of the molecule. As a saturated, sp3-hybridized scaffold, it contributes to a three-dimensional structure that improves solubility and allows for efficient exploration of the pharmacophore space, which is crucial for achieving target selectivity and optimizing pharmacokinetic profiles . The incorporation of the o-tolyl substituent on the oxadiazole ring allows for the fine-tuning of steric and electronic properties, influencing the molecule's binding affinity and metabolic stability. This compound is intended for investigative use in enzyme inhibition assays, target-based high-throughput screening, and the development of novel therapeutic agents for oncology and central nervous system disorders. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-6-2-3-7-12(11)14-16-17-15(20-14)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKMXZSLPSXIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrrolidine Attachment: Finally, the pyrrolidine ring is introduced through nucleophilic substitution, where the thioether intermediate reacts with a pyrrolidine derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Functionalized pyrrolidine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents on Oxadiazole

Pyridinyl Derivatives
  • 2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 724783-21-5): Structure: The oxadiazole is substituted with pyridin-4-yl instead of o-tolyl. However, its basic nature may reduce lipophilicity compared to o-tolyl. Activity: Not explicitly tested, but pyridine-containing analogs are often explored for CNS or antimicrobial applications due to their solubility profiles .
Thiophen-2-yl Derivative
  • 1-(Pyrrolidin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS: 459846-08-3): Structure: Thiophen-2-yl replaces o-tolyl. However, thiophene’s electron-rich nature may alter metabolic stability compared to the methylphenyl group. Activity: No specific data reported, but thiophene derivatives are frequently associated with anticancer and antiviral properties .
Pyrimidinylthio Propyl Derivatives
  • 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g) :
    • Structure : A pyrimidinylthio propyl chain replaces o-tolyl.
    • Impact : The extended chain and pyrimidine moiety introduce hydrogen-bonding and steric bulk, which may improve interactions with enzymes like thymidylate synthase.
    • Activity : Demonstrated cytotoxic effects in cancer cell lines, with activity correlating with substituent electronegativity on the phenyl ring .

Analogues with Varied Nitrogen-Containing Groups

Piperidinyl and Piperazinyl Derivatives
  • 2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone (CAS: 441289-32-3): Structure: Features a 4-nitrophenyl group instead of pyrrolidinyl. Activity: Marketed as a biochemical intermediate, suggesting utility in further derivatization .
Pyridine-2-ylamino Derivatives
  • 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Structure: Incorporates a pyridine-2-ylamino group and a mercapto substituent.

Biological Activity

1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and data tables summarizing research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.36 g/mol

The presence of the pyrrolidine moiety and the 1,3,4-oxadiazole ring contributes to its diverse biological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action. These include:

  • Antimicrobial Activity : The oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various oxadiazole derivatives found that 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The results are summarized in Table 2.

Cancer Cell Line IC₅₀ (µM) Mechanism
A549 (Lung)10Apoptosis via caspase activation
MCF7 (Breast)15Inhibition of HDAC and telomerase
HeLa (Cervical)20Induction of oxidative stress

Case Studies

Several case studies have reported on the biological activity of similar compounds. For instance:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against multidrug-resistant bacteria . The findings suggest that modifications in the side chains can enhance activity.
  • Anticancer Research : A review article discussed various oxadiazole derivatives targeting cancer cells through multiple pathways, indicating a promising avenue for therapeutic development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:

  • Mechanism-Based Approaches : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant inhibitory activity against various cancer cell lines by targeting specific enzymes involved in tumor growth. One study demonstrated that certain oxadiazole derivatives showed enhanced potency against breast cancer cells compared to standard treatments .
  • Thymidine Phosphorylase Inhibition : Several synthesized oxadiazole derivatives have been evaluated for their ability to inhibit thymidine phosphorylase, an enzyme associated with tumor progression. Compounds demonstrated up to six times greater inhibitory activity compared to established drugs .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial and Antifungal Activities : Alkaloid derivatives similar to 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have shown effectiveness against various bacterial and fungal strains. These studies suggest that modifications in the oxadiazole structure can enhance bioactivity .

Other Pharmacological Applications

Research has indicated potential applications in other therapeutic areas:

  • Neuropharmacology : Some pyrrolidine derivatives are being explored for their neuroprotective effects and as potential treatments for cognitive disorders. Their ability to interact with neurotransmitter systems makes them candidates for further investigation .

Case Study 1: Anticancer Derivatives

A series of 5-substituted 1,3,4-oxadiazoles were synthesized and tested against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Thymidine Phosphorylase Inhibitors

In a comparative study of various oxadiazole derivatives, certain compounds demonstrated superior inhibition of thymidine phosphorylase activity, suggesting their utility in developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Q & A

Q. Methodology :

  • Alkylation of thiol intermediates : React 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(pyrrolidin-1-yl)ethanone in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours. Use a base like triethylamine to deprotonate the thiol .
  • Purification : Isolate the product via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yield optimization by adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time .

[Basic] Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Methodology :

  • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups), o-tolyl aromatic protons (δ 6.8–7.5 ppm), and the oxadiazole-thioether linkage (δ 4.7–5.0 ppm for SCH₂) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion [M+1]⁺ and fragmentation patterns (e.g., loss of o-tolyl or pyrrolidine groups) .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

[Advanced] How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during structural elucidation?

Q. Methodology :

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C in DMSO-d₆ or CDCl₃ .
  • X-ray crystallography : Resolve ambiguous conformations via single-crystal analysis. For example, crystallize the compound in ethanol/dichloromethane (1:1) and compare bond angles/planes with similar oxadiazole derivatives .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons .

[Advanced] What strategies enhance the biological activity of this compound through structural modification?

Q. Methodology :

  • Bioisosteric replacement : Substitute the o-tolyl group with electron-withdrawing groups (e.g., -NO₂) to improve target binding. Synthesize derivatives via Suzuki coupling .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2). Prioritize modifications that increase hydrogen bonding (e.g., -OH substituents) .
  • In vitro screening : Test derivatives in enzyme inhibition assays (IC₅₀ values) and compare with parent compound .

[Basic] What are common biological targets for 1,3,4-oxadiazole-containing compounds, and how is this compound evaluated in vitro?

Q. Methodology :

  • Targets : Enzymes (e.g., α-glucosidase, urease) or receptors (e.g., 5-HT₃) due to oxadiazole’s electron-deficient nature .
  • Evaluation :
    • Enzyme inhibition : Incubate the compound (0.1–100 µM) with purified enzyme and substrate. Measure activity via spectrophotometry .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ .

[Advanced] How to design a stability study under various pH/temperature conditions to determine degradation pathways?

Q. Methodology :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O) conditions at 40–80°C for 24–72 hours .
  • HPLC analysis : Use a C18 column (ACN/water mobile phase) to monitor degradation products. Compare retention times with synthetic standards .
  • LC-MS : Identify degradation products (e.g., hydrolysis of the oxadiazole ring) via molecular ion peaks and fragmentation .

[Basic] What computational methods predict the physicochemical properties of this compound?

Q. Methodology :

  • Lipophilicity (LogP) : Calculate via software like ChemDraw or Molinspiration. Experimental validation using shake-flask method (octanol/water partition) .
  • Topological polar surface area (TPSA) : Use Molinspiration to estimate solubility and membrane permeability (target TPSA < 140 Ų for oral bioavailability) .

[Advanced] How to analyze conflicting bioactivity data between in silico predictions and experimental results?

Q. Methodology :

  • Docking validation : Re-dock the compound with flexible side chains in the binding pocket. Compare results across multiple software (e.g., Glide vs. AutoDock) .
  • Experimental controls : Include known inhibitors in assays to validate assay conditions. Repeat dose-response curves with fresh stock solutions .
  • Metabolic stability : Test if cytochrome P450-mediated degradation reduces efficacy using liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.